molecular formula C26H20F2N2NiO2 B6297904 Bis(N-salicylidene-4-fluoroaniline)-nickel(II) CAS No. 56687-34-4

Bis(N-salicylidene-4-fluoroaniline)-nickel(II)

Cat. No.: B6297904
CAS No.: 56687-34-4
M. Wt: 489.1 g/mol
InChI Key: GNOGJFBERUCFGU-UHFFFAOYSA-N
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Description

Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to two N-salicylidene-4-fluoroaniline ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-4-fluoroaniline under controlled conditions. A common method includes dissolving nickel(II) acetate in ethanol and adding an ethanolic solution of N-salicylidene-4-fluoroaniline. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for Bis(N-salicylidene-4-fluoroaniline)-nickel(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new coordination complexes.

    Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.

    Substitution: Ligand substitution reactions can occur, where the N-salicylidene-4-fluoroaniline ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species.

Scientific Research Applications

Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a metallodrug.

    Industry: It is investigated for its applications in materials science, such as in the development of new materials with unique electronic or magnetic properties.

Mechanism of Action

The mechanism by which Bis(N-salicylidene-4-fluoroaniline)-nickel(II) exerts its effects involves coordination chemistry principles. The nickel(II) ion interacts with the ligands through coordination bonds, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

    Bis(N-salicylidene-4-chloroaniline)-nickel(II): Similar structure but with a chlorine substituent instead of fluorine.

    Bis(N-salicylidene-4-bromoaniline)-nickel(II): Contains a bromine substituent.

    Bis(N-salicylidene-4-iodoaniline)-nickel(II): Features an iodine substituent.

Uniqueness: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine substituent can enhance the compound’s stability and potentially its biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]phenol;nickel
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOGJFBERUCFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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